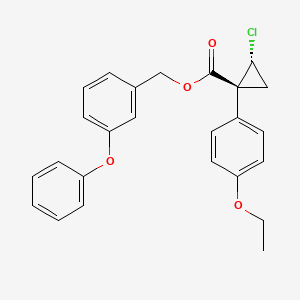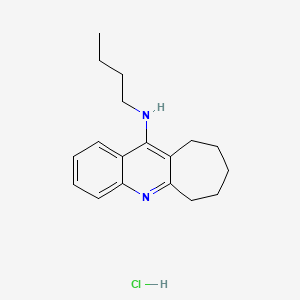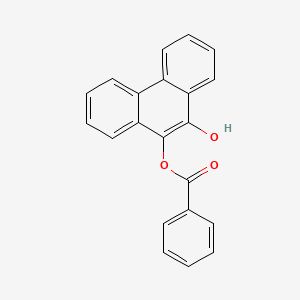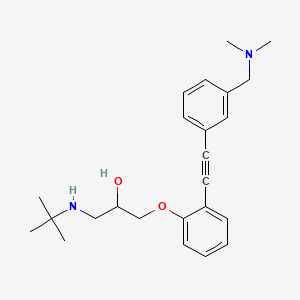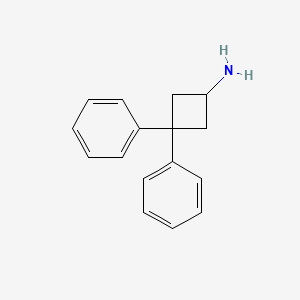
3,3-Diphenylcyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diphenylcyclobutanamine is a psychostimulant drug that was originally developed as an antidepressant in the late 1970s . It is known to inhibit the reuptake of serotonin, norepinephrine, and dopamine, and may also induce their release . The compound has a molecular formula of C16H17N and a molar mass of 223.319 g·mol−1 .
Preparation Methods
The synthesis of 3,3-Diphenylcyclobutanamine involves several steps. One method includes the preparation of 3,3-diphenylcyclobutanone by the reaction of diphenylketene with two equivalents of diazomethane . The ketone is then converted to the desired amine . Another method involves the elimination of hydrogen chloride from diphenylacetyl chloride in the presence of triethylamine to produce diphenylketene
Chemical Reactions Analysis
3,3-Diphenylcyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common reagents and conditions for these reactions include diazomethane for the initial synthesis and triethylamine for the elimination reaction . Major products formed from these reactions include different amine derivatives and substituted cyclobutanamines.
Scientific Research Applications
3,3-Diphenylcyclobutanamine has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of cyclobutanamines.
Biology: The compound’s ability to inhibit neurotransmitter reuptake makes it a valuable tool in neurochemical research.
Industry: While not widely used industrially, its synthesis and reactivity provide insights into the production of similar compounds.
Mechanism of Action
The mechanism of action of 3,3-Diphenylcyclobutanamine involves the inhibition of serotonin, norepinephrine, and dopamine reuptake . This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and providing stimulant effects. The compound may also induce the release of these neurotransmitters, further contributing to its psychostimulant properties .
Comparison with Similar Compounds
3,3-Diphenylcyclobutanamine is unique due to its specific structure and reactivity. Similar compounds include:
β-Phenylmethamphetamine: Another psychostimulant with a different structure but similar effects.
Fezolamine: An antidepressant with a different mechanism of action.
Azetidine ring variations: Compounds with similar ring structures but different substituents and reactivities.
These comparisons highlight the uniqueness of this compound in terms of its synthesis, reactivity, and applications.
Properties
CAS No. |
64895-45-0 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3,3-diphenylcyclobutan-1-amine |
InChI |
InChI=1S/C16H17N/c17-15-11-16(12-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,17H2 |
InChI Key |
IABBZBVTZRKDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



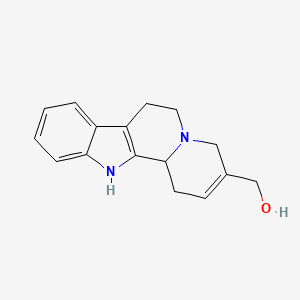


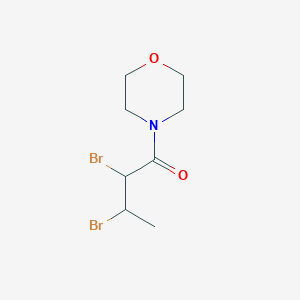
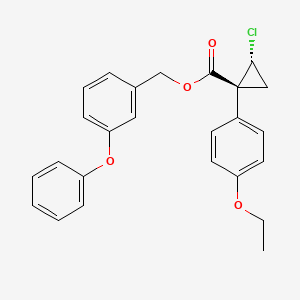

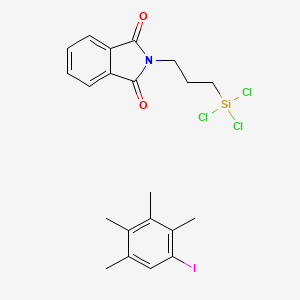
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)
